

Assessing the Specificity of CPI-1612 Against Other Histone Acetyltransferases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CPI-1612

Cat. No.: B8136425

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the histone acetyltransferase (HAT) inhibitor **CPI-1612** with other alternatives, focusing on its specificity and supported by experimental data. The information is intended for researchers, scientists, and drug development professionals working in epigenetics and oncology.

Introduction to CPI-1612

CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 (p300) and CREB-binding protein (CBP), also known as KAT3A and KAT3B respectively.[1] These two highly homologous proteins are critical transcriptional co-regulators involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[2][3] Dysregulation of p300/CBP activity has been implicated in various diseases, particularly cancer, making them attractive therapeutic targets. [4][5] **CPI-1612** acts as an acetyl-CoA competitive inhibitor, targeting the catalytic HAT domain of p300/CBP.[6]

Comparative Specificity of CPI-1612

The following table summarizes the inhibitory activity of **CPI-1612** against its primary targets, p300 and CBP, and a panel of other histone acetyltransferases. For a comprehensive comparison, data for A-485, another well-characterized p300/CBP inhibitor, is also included.

Target HAT	CPI-1612 IC50 (nM)	A-485 IC50 (nM)	Selectivity Fold (CPI-1612 vs. Other HATs)
EP300 (full-length)	<0.5[7]	9.8[8]	>20,000
CBP (full-length)	2.9[7]	2.6[8]	>3,400
EP300 (HAT domain)	8.1[7]	~60[9]	>1,200
PCAF	No Inhibition (>10,000)[1]	No Inhibition (>10,000)[9]	>10,000
GCN5L2	No Inhibition (>10,000)[1]	No Inhibition (>10,000)[9]	>10,000
TIP60	No Inhibition (>10,000)[1]	No Inhibition (>10,000)[9]	>10,000
HAT1	No Inhibition (>10,000)[1]	No Inhibition (>10,000)[9]	>10,000
MYST2	No Inhibition (>10,000)[1]	Not Reported	>10,000
MYST3	No Inhibition (>10,000)[1]	No Inhibition (>10,000)[9]	>10,000
MYST4	No Inhibition (>10,000)[1]	No Inhibition (>10,000)[9]	>10,000

Note: "No Inhibition" indicates that no significant inhibitory activity was observed at the highest tested concentration (typically 10 μ M). The selectivity fold is a conservative estimate based on the highest tested concentration for the off-target HATs.

Experimental Protocols

Biochemical Histone Acetyltransferase (HAT) Selectivity Assay (Radiometric)

This protocol describes a common method for determining the IC₅₀ values of a test compound against a panel of HAT enzymes.

Materials:

- Recombinant human HAT enzymes (e.g., p300, CBP, PCAF, GCN5, TIP60)
- Histone H3 or H4 peptide substrate
- [³H]-Acetyl-Coenzyme A
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- Test compound (e.g., **CPI-1612**) and vehicle control (DMSO)
- P81 phosphocellulose filter paper
- Wash Buffer (e.g., 50 mM sodium carbonate/bicarbonate, pH 9.2)
- Scintillation fluid and scintillation counter

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compound in assay buffer.
- **Reaction Setup:** In a 96-well plate, combine the assay buffer, the respective HAT enzyme, and the histone peptide substrate.
- **Inhibitor Addition:** Add the diluted test compound or vehicle control to the appropriate wells.
- **Reaction Initiation:** Start the reaction by adding [³H]-Acetyl-CoA to each well.
- **Incubation:** Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
- **Reaction Termination:** Spot the reaction mixture onto the P81 phosphocellulose filter paper to capture the radiolabeled acetylated histone peptide.

- **Washing:** Wash the filter paper extensively with the wash buffer to remove unincorporated [^3H]-Acetyl-CoA.
- **Detection:** Dry the filter paper, place it in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of HAT inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (Western Blot for Histone Acetylation)

This protocol is used to confirm that the inhibitor affects its target in a cellular context by measuring changes in histone acetylation levels.

Materials:

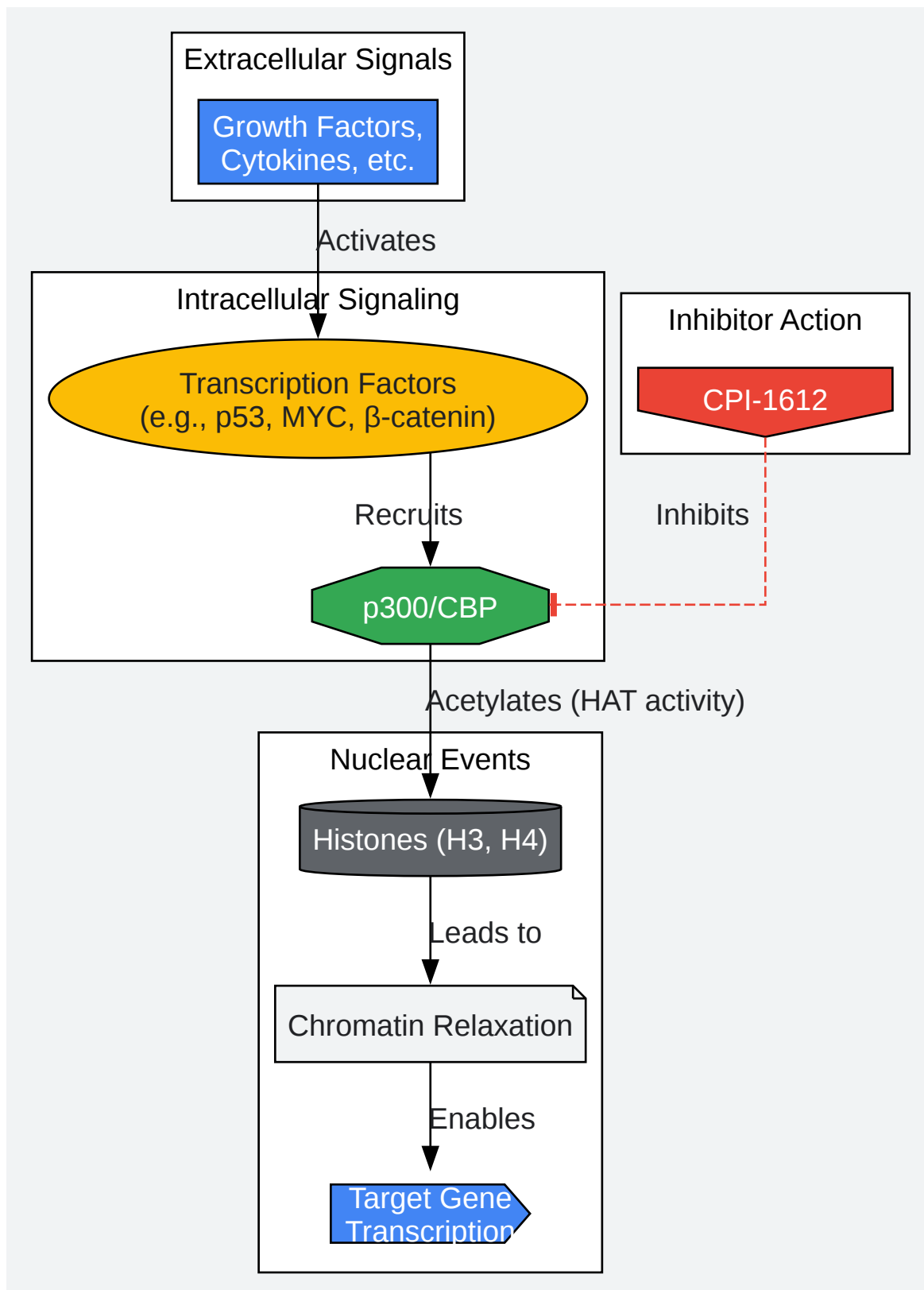
- Cell line of interest (e.g., JEKO-1, a mantle cell lymphoma line)
- Cell culture medium and supplements
- Test compound (e.g., **CPI-1612**) and vehicle control (DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-acetyl-Histone H3 Lys27 (H3K27ac), anti-acetyl-Histone H3 Lys18 (H3K18ac), anti-total Histone H3)
- HRP-conjugated secondary antibody

- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

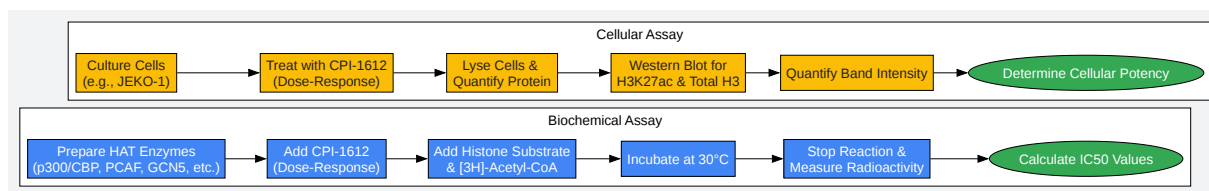
- Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Treat the cells with a dose-response of the test compound or vehicle control for a specified duration (e.g., 4-24 hours).
- Cell Lysis: Harvest the cells and lyse them using the lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against the specific histone acetylation mark overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Incubate the membrane with total histone H3 antibody as a loading control.
- Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
- Data Analysis: Quantify the band intensities for the acetylated histone and total histone. Normalize the acetylated histone signal to the total histone signal to determine the relative change in histone acetylation upon inhibitor treatment.

Visualizations



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Caption: p300/CBP Signaling Pathway and Point of Inhibition by **CPI-1612**.



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Caption: Experimental Workflow for Assessing HAT Inhibitor Specificity.

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- To cite this document: BenchChem. [Assessing the Specificity of CPI-1612 Against Other Histone Acetyltransferases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8136425#assessing-the-specificity-of-cpi-1612-against-other-histone-acetyltransferases]

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